An In-depth Technical Guide to 2-Amino-4-chloro-6-methoxypyrimidine: Discovery, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-4-chloro-6-methoxypyrimidine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-chloro-6-methoxypyrimidine (ACMP), a pivotal intermediate in the agrochemical and pharmaceutical industries. The document traces the historical context of its discovery, rooted in the development of sulfonylurea herbicides, and details its synthesis and key applications. Emphasis is placed on experimental protocols and quantitative data to provide actionable insights for research and development professionals.
Introduction
2-Amino-4-chloro-6-methoxypyrimidine (ACMP) is a substituted pyrimidine that has garnered significant attention as a crucial building block in organic synthesis. Its primary importance lies in its role as a key intermediate in the production of sulfonylurea herbicides, most notably Chlorimuron-Ethyl.[1] Beyond its agrochemical significance, ACMP also serves as a precursor in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.[2] This guide delves into the discovery and history of ACMP, providing a detailed examination of its synthesis, properties, and applications.
Discovery and History
The discovery of 2-Amino-4-chloro-6-methoxypyrimidine is intrinsically linked to the groundbreaking research on sulfonylurea herbicides at E.I. du Pont de Nemours and Company (DuPont) in the 1970s. In 1975, DuPont chemist George Levitt synthesized the first sulfonylureas, a novel class of herbicides with remarkable potency and low toxicity. This discovery necessitated the development of efficient synthetic routes for key heterocyclic intermediates, including substituted pyrimidines like ACMP.
While the exact date of the first synthesis of ACMP is not widely publicized, its development was a direct consequence of the need for versatile building blocks for the then-nascent sulfonylurea herbicide program. The research conducted at DuPont's Central Research and Development Department during this period laid the foundation for the large-scale production of these vital intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-4-chloro-6-methoxypyrimidine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5734-64-5 | [1] |
| Molecular Formula | C₅H₆ClN₃O | |
| Molecular Weight | 159.57 g/mol | |
| Appearance | Pale yellow powder | [2] |
| Melting Point | 168 - 173 °C | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Water Content | ≤ 0.5% | [1] |
Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine
The commercial synthesis of 2-Amino-4-chloro-6-methoxypyrimidine has evolved to optimize yield, purity, and environmental impact. A prevalent and efficient method involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide, typically sodium methoxide, in a polar aprotic solvent.
General Synthesis Pathway
The logical flow for a common synthesis route of 2-Amino-4-chloro-6-methoxypyrimidine is depicted below.
Caption: General synthesis pathway for 2-Amino-4-chloro-6-methoxypyrimidine.
Experimental Protocols
This procedure is based on a patented method for the efficient synthesis of the dichloropyrimidine intermediate.
Materials:
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2-Amino-4,6-dihydroxypyrimidine
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Phosphorus oxychloride (POCl₃)
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Triethylamine
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250 ml double-walled glass reactor with a stirrer, reflux condenser, and thermostat heating
Procedure:
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Charge the reactor with 100 ml (1.12 mol) of phosphorus oxychloride and 25.4 g (0.2 mol) of 2-amino-4,6-dihydroxypyrimidine to form a suspension.
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Heat the suspension to 75°C.
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Meter in 46 g (0.45 mol) of triethylamine over a period of 1 hour.
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After the addition is complete, stir the mixture at 75°C for a specified period to ensure complete reaction.
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Distill off the excess phosphorus oxychloride under vacuum.
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Suspend the residue in water at 40°-60°C and stir for 1.5 to 2.5 hours.
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Add 20-50% strength NaOH to the suspension until a pH of approximately 2.5 to 4 is reached.
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Filter the precipitated 2-amino-4,6-dichloropyrimidine, wash with water, and dry in air.
Quantitative Data:
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Yield: > 90%
-
Purity: ~99%
This protocol is adapted from a patented process designed for high yield and purity.
Materials:
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2-Amino-4,6-dichloropyrimidine (ADCP)
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Sodium methoxide solution (30%)
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Acetone (polar aprotic solvent)
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Activated charcoal
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Water
Procedure:
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Place 1000 ml of acetone in a reaction vessel.
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Add 32.8 g of 97.6% 2-amino-4,6-dichloropyrimidine (195 mmol).
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Adjust the temperature of the suspension to 17°C.
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Add 37.44 g of 30% sodium methoxide solution (0.208 mol) dropwise at 17°C over approximately 3.5 hours.
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Stir the mixture at this temperature for 1 hour, then heat to 30°C for two hours.
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Add 0.8 g of activated charcoal to the warm suspension and stir for about 1 hour.
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Filter off the activated charcoal and the resulting sodium chloride.
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Distill off more than 30% of the solvent.
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Precipitate the product by adding water during or after the distillation.
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Filter the product, wash with water, and dry.
Quantitative Data:
-
Yield: > 95%
-
Purity: > 98%
-
ADCP content: < 0.2 wt.%
Applications
The primary application of 2-Amino-4-chloro-6-methoxypyrimidine is as a key intermediate in the synthesis of sulfonylurea herbicides.
Synthesis of Chlorimuron-Ethyl
The workflow for the synthesis of Chlorimuron-Ethyl from ACMP is outlined below.
Caption: Synthesis of Chlorimuron-Ethyl from ACMP.
This reaction involves the coupling of 2-Amino-4-chloro-6-methoxypyrimidine with a sulfonyl isocyanate to form the final herbicide molecule.
Pharmaceutical Applications
The versatile chemical structure of ACMP also makes it a valuable intermediate in the pharmaceutical industry. It serves as a starting material for the synthesis of a variety of bioactive molecules, with research indicating its potential in the development of:
Conclusion
2-Amino-4-chloro-6-methoxypyrimidine, a compound born out of the need for innovative herbicide solutions, has established itself as an indispensable intermediate in both the agrochemical and pharmaceutical sectors. Its efficient synthesis, high purity, and versatile reactivity continue to make it a molecule of significant interest for researchers and industry professionals. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for those working in the field of chemical synthesis and drug development.
